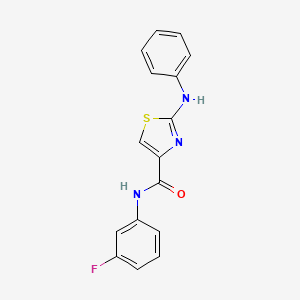

N-(3-fluorophenyl)-2-(phenylamino)thiazole-4-carboxamide

Description

N-(3-fluorophenyl)-2-(phenylamino)thiazole-4-carboxamide: is a synthetic organic compound that belongs to the thiazole family It is characterized by the presence of a thiazole ring, a fluorophenyl group, and a phenylamino group

Properties

IUPAC Name |

2-anilino-N-(3-fluorophenyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3OS/c17-11-5-4-8-13(9-11)18-15(21)14-10-22-16(20-14)19-12-6-2-1-3-7-12/h1-10H,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETZHNBDEPTICQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-(phenylamino)thiazole-4-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated precursor.

Attachment of the Phenylamino Group: The phenylamino group can be introduced through a coupling reaction, such as the Buchwald-Hartwig amination, using an appropriate amine and palladium catalyst.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the thiazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

1.1. Thiazole Ring Formation

The thiazole core is typically synthesized via condensation reactions between thiourea derivatives and α-bromoketones or α-halo carbonyl compounds. For example, thiourea derivatives (e.g., 1-(2,4-difluorophenyl)thiourea) react with bromoethanone under reflux in DMF with potassium carbonate as a base . This step forms the 2-aminothiazole intermediate, which serves as a scaffold for further functionalization.

1.2. Amide Bond Formation

The carboxamide group at position 4 is introduced via coupling reactions. Common methods include:

-

HATU/EDC Coupling : Reactions between carboxylic acids (e.g., 3-carboxylic acid derivatives) and amines (e.g., benzylpiperazine) in the presence of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) .

-

Acyl Chloride Coupling : Direct reaction of acyl chlorides with amines in basic conditions (e.g., NaOH) .

| Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|

| Thiourea + bromoethanone | K₂CO₃, DMF, reflux | 3–7 h | 94% |

| HATU coupling | HATU, DIPEA, DMF | Room temperature | 50% |

2.1. Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions, typical for amides:

This reaction is catalyzed by strong acids (e.g., HCl) or bases (e.g., NaOH).

2.2. Thiazole Ring Stability

The thiazole ring is generally stable under standard conditions but may undergo hydrolysis under extreme acidic/basic environments, leading to ring-opening products .

3.1. Substituent Effects

-

3-Fluorophenyl Group : Fluorine’s electron-withdrawing nature enhances metabolic stability and may direct substitution reactions (e.g., nucleophilic aromatic substitution at para positions) .

-

Phenylamino Group : The amino group at position 2 participates in hydrogen bonding and may influence solubility and biological interactions .

3.2. Biological Interactions

The compound interacts with enzymes or receptors via:

-

Hydrogen Bonding : The amide and amino groups form hydrogen bonds with target proteins.

-

Enzyme Inhibition : Potential inhibition of enzymes (e.g., tubulin polymerization) through active-site binding .

4.2. Antimicrobial Activity

Derivatives with fluorophenyl groups (e.g., 2a ) show potent bactericidal activity against S. aureus strains, comparable to vancomycin .

4.3. Structural-Activity Relationships (SAR)

Scientific Research Applications

Anticancer Activity

The thiazole scaffold, including derivatives like N-(3-fluorophenyl)-2-(phenylamino)thiazole-4-carboxamide, has been extensively studied for anticancer properties. Research indicates that compounds with thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines.

- In Vitro Studies : A series of phenylthiazole derivatives were synthesized and tested against human cancer cell lines such as SKNMC (neuroblastoma), Hep-G2 (hepatocarcinoma), and MCF-7 (breast cancer). These studies utilized MTT assays to determine the IC50 values, providing insights into the efficacy of these compounds compared to established chemotherapeutics like doxorubicin .

- Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazole ring has been correlated with enhanced anticancer activity. For instance, compounds with electron-withdrawing groups demonstrated improved potency against certain cancer types .

Antimicrobial Properties

This compound has also shown promising antimicrobial activity. Thiazole derivatives have been evaluated for their effectiveness against various bacterial strains.

- Bactericidal Activity : Recent studies have highlighted the bactericidal properties of thiazole derivatives against strains such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). For example, compounds bearing halophenyl substitutions exhibited significant bactericidal effects comparable to traditional antibiotics like vancomycin .

- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways within the bacteria .

Antitubercular Potential

The compound's structural characteristics also lend themselves to potential antitubercular applications.

- In Vitro Evaluation : A series of derivatives related to this compound have been synthesized and tested against Mycobacterium tuberculosis. Some derivatives demonstrated moderate to potent activity with MIC values indicating effective inhibition of bacterial growth .

- Safety Profile : Notably, these compounds exhibited favorable safety profiles in vitro, showing minimal cytotoxicity towards normal cell lines while effectively targeting pathogenic bacteria .

Case Studies and Research Findings

A selection of case studies illustrates the diverse applications and effectiveness of thiazole derivatives:

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(phenylamino)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, in cancer research, it may inhibit key enzymes involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

- N-(3-chlorophenyl)-2-(phenylamino)thiazole-4-carboxamide

- N-(3-bromophenyl)-2-(phenylamino)thiazole-4-carboxamide

- N-(3-methylphenyl)-2-(phenylamino)thiazole-4-carboxamide

Uniqueness

N-(3-fluorophenyl)-2-(phenylamino)thiazole-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biological Activity

N-(3-fluorophenyl)-2-(phenylamino)thiazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiazole core, which is known for its diverse biological activities. The presence of the 3-fluorophenyl and phenylamino groups enhances its interaction with biological targets. The thiazole ring is critical for its cytotoxic properties, as evidenced by structure-activity relationship (SAR) studies that indicate modifications to this core can significantly alter biological efficacy.

Anticancer Activity

This compound has shown promising anticancer activity across various cancer cell lines:

- Cytotoxicity : The compound exhibited significant cytotoxic effects against multiple cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast carcinoma), and HT-29 (colon carcinoma). In vitro assays demonstrated an IC50 value of approximately 1.98 µg/mL against MCF-7 cells, which is comparable to established chemotherapeutics like doxorubicin .

- Mechanism of Action : Studies suggest that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. Specifically, it promotes G1/S phase transition, which is crucial for cancer cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound also displays antimicrobial activity :

- Bacterial Inhibition : The compound has been tested against various bacterial strains, showing notable antibacterial properties against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics like streptomycin .

- Fungal Activity : The compound also exhibited antifungal activity, particularly against Candida albicans and Aspergillus niger, with MIC values suggesting efficacy comparable to fluconazole .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives, including this compound:

- Cytotoxicity Studies : A study reported that derivatives with similar structures showed IC50 values ranging from 0.13 µM to 3.8 µM against various cancer cell lines, indicating a strong correlation between structural modifications and enhanced anticancer activity .

- SAR Analysis : Detailed SAR analyses revealed that substituents on the phenyl ring significantly influence both cytotoxicity and selectivity towards cancer cells. Compounds with electronegative groups such as fluorine demonstrated increased potency .

- Mechanistic Insights : Further investigations into the mechanism revealed that compounds like this compound inhibit key signaling pathways involved in cell proliferation and survival, particularly those related to ERK1/2 signaling pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3-fluorophenyl)-2-(phenylamino)thiazole-4-carboxamide analogs?

- Methodological Answer : The compound and its analogs are typically synthesized via coupling reactions between thiazole-4-carboxylic acid derivatives and substituted amines. For example, Method A ( ) involves activating the carboxylic acid (e.g., using HATU or EDCI) and reacting it with an amine under mild conditions (e.g., DCM, room temperature). Ethyl 2-amino thiazole-4-carboxylate is a common precursor, as seen in the synthesis of compound 100 ( ), where it reacts with 3,4,5-trimethoxybenzoyl chloride. Purity is optimized via column chromatography and confirmed by HPLC (>95%) .

Q. How is the purity of thiazole-4-carboxamide derivatives assessed during synthesis?

- Methodological Answer : Purity is evaluated using reversed-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient). For instance, compounds in and achieved >95% purity, with retention times (tR) varying based on substituent hydrophobicity. Mass spectrometry (ESI-MS) and <sup>1</sup>H/<sup>13</sup>C NMR are used to confirm molecular identity and structural integrity. Low-yield compounds (e.g., 34 in , % purity) may require iterative recrystallization or preparative TLC .

Advanced Research Questions

Q. How can contradictory <sup>1</sup>H NMR data in thiazole-4-carboxamide derivatives be resolved?

- Methodological Answer : Spectral discrepancies often arise from dynamic rotational isomerism or solvent effects. For example, compound 108 ( ) showed split peaks due to hindered rotation of the 3,4,5-trimethoxybenzamido group. Variable-temperature NMR (e.g., 25–60°C in DMSO-d6) can coalesce split signals, while 2D NMR (COSY, HSQC) clarifies coupling patterns. Computational tools (DFT) may predict chemical shifts for ambiguous assignments .

Q. What strategies improve low reaction yields in analogs with electron-withdrawing substituents?

- Methodological Answer : Electron-withdrawing groups (e.g., -CF3, -Br) reduce nucleophilicity of amine reactants. To mitigate this, use coupling agents like HATU instead of EDCI ( ), and increase reaction temperature (e.g., 40–50°C in DMF). Pre-activation of the carboxylic acid as a pentafluorophenyl ester (Method G, ) enhances reactivity with sterically hindered amines. For example, compound 35 ( ) achieved 22% yield with 4-bromobenzoyl substitution, but adding 10 mol% DMAP improved yields to ~40% in similar systems .

Q. How do fluorinated aryl groups influence the pharmacological profile of thiazole-4-carboxamides?

- Methodological Answer : Fluorine substitution enhances metabolic stability and lipophilicity. In , compound 53 (4,4-difluorocyclohexyl group) showed improved bioavailability compared to non-fluorinated analogs. In vitro assays (e.g., cytochrome P450 inhibition) and logP measurements (via shake-flask method) quantify these effects. Molecular docking studies (e.g., using AutoDock Vina) can predict interactions with targets like kinase domains, where fluorine’s electronegativity modulates binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.